![molecular formula C26H24N2O B15215218 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide CAS No. 920302-64-3](/img/structure/B15215218.png)
7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a unique structure that combines an indole core with a butylphenyl group and a carboxamide functional group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted phenylhydrazine and an appropriate indanone derivative, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the indole ring or the phenyl group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Medicine: The compound’s potential therapeutic applications are of significant interest. Researchers investigate its efficacy in treating various diseases, leveraging its ability to interact with biological targets.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Indole-3-carboxamide: Shares the indole core and carboxamide group but lacks the butylphenyl substitution.
5,10-Dihydroindeno[1,2-b]indole: Similar core structure but without the carboxamide and butylphenyl groups.
4-Butylphenyl derivatives: Compounds with the butylphenyl group but different core structures.
Uniqueness: 7-(4-Butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
920302-64-3 |
|---|---|
Molecular Formula |
C26H24N2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
7-(4-butylphenyl)-5,10-dihydroindeno[1,2-b]indole-3-carboxamide |
InChI |
InChI=1S/C26H24N2O/c1-2-3-4-16-5-7-17(8-6-16)18-11-12-21-23-13-19-9-10-20(26(27)29)14-22(19)25(23)28-24(21)15-18/h5-12,14-15,28H,2-4,13H2,1H3,(H2,27,29) |
InChI Key |
SIVJPEUYHWFGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C4)C=CC(=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


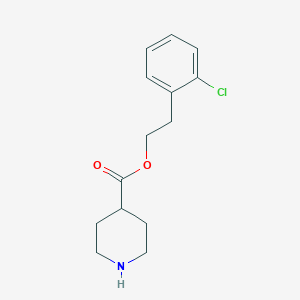
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
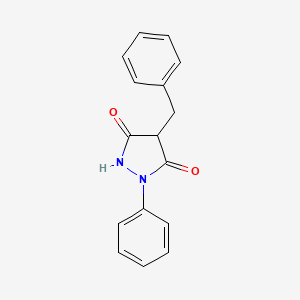
![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
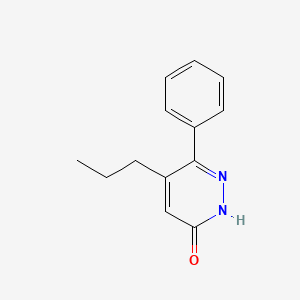
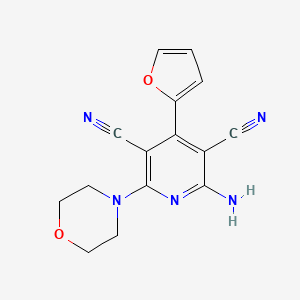
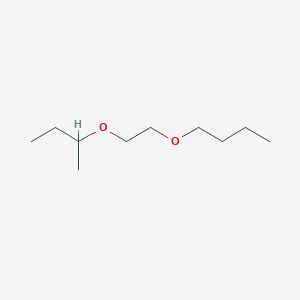
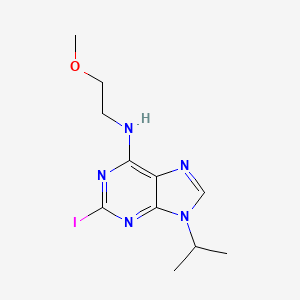
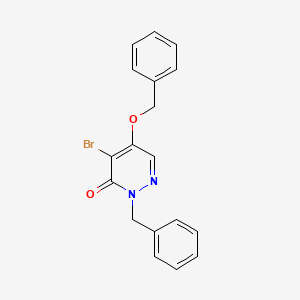
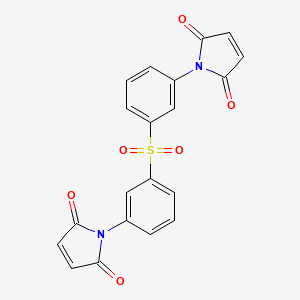



![3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan](/img/structure/B15215255.png)
